molecular formula C26H23N3O4S B4178895 2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide

2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide

カタログ番号 B4178895
分子量: 473.5 g/mol
InChIキー: NVGPJDJNKPTLHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug that has been extensively studied for its anti-cancer properties. It was first developed by the pharmaceutical company Bayer AG, and has since been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用機序

Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and progression. Specifically, it binds to the ATP-binding site of RAF kinases, which are downstream effectors of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting RAF kinases, sorafenib prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, sorafenib has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of several other protein kinases, including VEGFR-2, PDGFR-β, and FLT-3. These kinases are involved in angiogenesis, the formation of new blood vessels that supply nutrients to tumors. By inhibiting angiogenesis, sorafenib can help to starve tumors of the nutrients they need to grow and spread.

実験室実験の利点と制限

Sorafenib has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized, and it has been extensively studied for its anti-cancer properties. In addition, it has been shown to have a relatively low toxicity profile, which makes it a good candidate for use in preclinical studies.
However, sorafenib also has some limitations for use in lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained levels of drug exposure. In addition, it has been shown to have variable efficacy in different types of cancer, which can make it difficult to extrapolate results from one type of cancer to another.

将来の方向性

There are several future directions for research on sorafenib. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of sorafenib. For example, sorafenib has been shown to synergize with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.
Another area of interest is the identification of biomarkers that can predict response to sorafenib. For example, several studies have suggested that the expression of certain proteins, such as HIF-1α and ERCC1, may be predictive of response to sorafenib in hepatocellular carcinoma.
Finally, there is ongoing research into the development of new and improved kinase inhibitors that can overcome some of the limitations of sorafenib. For example, several next-generation RAF inhibitors are currently in development that may have improved efficacy and selectivity compared to sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its anti-cancer properties, particularly in the treatment of renal cell carcinoma and hepatocellular carcinoma. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and progression, including RAF kinases, VEGFR-2, and PDGFR-β. In addition, sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).

特性

IUPAC Name

2-(4-phenylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-19(33-23-14-10-21(11-15-23)20-7-3-2-4-8-20)26(30)28-22-12-16-24(17-13-22)34(31,32)29-25-9-5-6-18-27-25/h2-19H,1H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGPJDJNKPTLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。